Silver(1+) 4-oxopent-2-en-2-olate
CAS No.:
Cat. No.: VC16694656
Molecular Formula: C5H7AgO2
Molecular Weight: 206.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7AgO2 |
|---|---|
| Molecular Weight | 206.98 g/mol |
| IUPAC Name | silver;4-oxopent-2-en-2-olate |
| Standard InChI | InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |
| Standard InChI Key | CHACQUSVOVNARW-UHFFFAOYSA-M |
| Canonical SMILES | CC(=CC(=O)C)[O-].[Ag+] |
Introduction
Chemical Identity and Structural Characteristics
Silver(1+) 4-oxopent-2-en-2-olate belongs to the family of metal acetylacetonates, characterized by a central metal ion coordinated to two acetylacetonate ligands. Its molecular formula is C₅H₇AgO₂, with an average molecular mass of 206.977 g/mol and a monoisotopic mass of 205.949701 g/mol . The compound’s IUPAC name, silver(1+) (2Z)-4-oxopent-2-en-2-olate, reflects its stereochemistry, where the double bond in the ligand adopts a Z configuration .
Molecular Geometry and Bonding
The acetylacetonate ligand (acac) acts as a bidentate chelating agent, binding to the silver(I) ion through two oxygen atoms from the keto-enolate groups. This coordination stabilizes the silver ion in a square planar or linear geometry, depending on the solvent and crystallization conditions . The ligand’s conjugated π-system contributes to the compound’s stability and solubility in organic solvents such as acetone and chloroform .
Table 1: Key Chemical Identifiers of Silver(1+) 4-Oxopent-2-en-2-olate
Synthesis and Purification
Silver acetylacetonate is typically synthesized via a metathesis reaction between silver nitrate (AgNO₃) and acetylacetone (Hacac) in the presence of a base. The general reaction proceeds as follows:
The base, often ammonium hydroxide or sodium hydroxide, deprotonates the acetylacetone, enabling ligand coordination to the silver ion . The product is purified through recrystallization from hot ethanol or acetone, yielding a crystalline solid with a purity of up to 98% .
Stereochemical Considerations
Physical and Chemical Properties
Thermal Stability
Silver acetylacetonate exhibits moderate thermal stability, decomposing above 200°C to form metallic silver and volatile organic byproducts . This property is exploited in chemical vapor deposition (CVD) processes for depositing silver films .
Solubility
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) . This solubility profile makes it suitable for solution-phase synthesis of silver-containing materials.
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorption bands at 1575 cm⁻¹ and 1520 cm⁻¹ correspond to the C=O and C=C stretches of the acetylacetonate ligand .
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Nuclear Magnetic Resonance (NMR): The proton NMR spectrum in deuterated chloroform shows resonances at δ 1.98 ppm (methyl groups) and δ 5.52 ppm (methine proton) .
Applications in Science and Technology
Catalysis
Silver acetylacetonate serves as a precursor for heterogeneous catalysts in oxidation reactions. For example, it has been used to catalyze the epoxidation of alkenes and the hydroxylation of aromatic compounds . The silver ion’s Lewis acidity facilitates substrate activation, while the acac ligand moderates reactivity.
Nanomaterials Synthesis
The compound is a key precursor for synthesizing silver nanoparticles (AgNPs). Thermal decomposition of Ag(acac) in the presence of reducing agents like oleylamine produces monodisperse AgNPs with sizes tunable between 5–20 nm . These nanoparticles find applications in plasmonics, sensing, and antimicrobial coatings.
Antimicrobial Activity
Silver ions released from Ag(acac) exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This has driven its incorporation into wound dressings and medical device coatings .
Recent Advances and Future Directions
Recent studies have explored the use of Ag(acac) in:
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